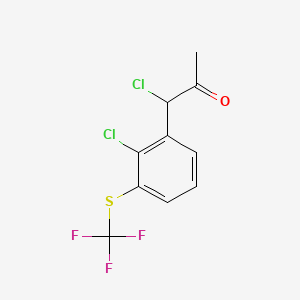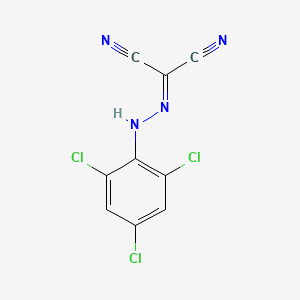
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of copper-mediated trifluoromethylation of arynes in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This method allows for the rapid construction of trifluoromethylated arenes under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro or nitro group is replaced by the nucleophile.
Reduction Reactions: The major product is 1,2-Bis(trifluoromethyl)-3-chloro-5-aminobenzene.
Oxidation Reactions: Oxidized derivatives with modified trifluoromethyl groups.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
1,2-Bis(trifluoromethyl)benzene: Lacks the chloro and nitro groups, resulting in different reactivity and uses.
Uniqueness
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is unique due to the combination of trifluoromethyl, chloro, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H2ClF6NO2 |
|---|---|
Poids moléculaire |
293.55 g/mol |
Nom IUPAC |
1-chloro-5-nitro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6NO2/c9-5-2-3(16(17)18)1-4(7(10,11)12)6(5)8(13,14)15/h1-2H |
Clé InChI |
ONNQJIJMILOSGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



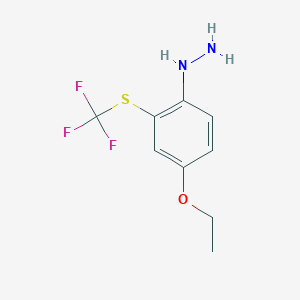

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
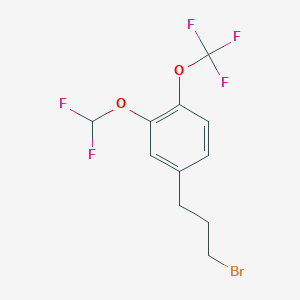

![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
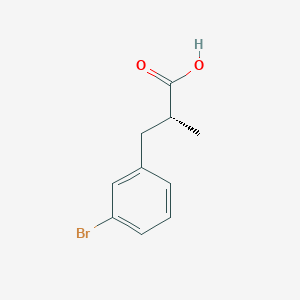
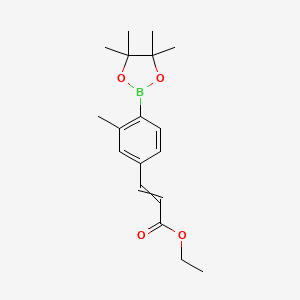

![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
